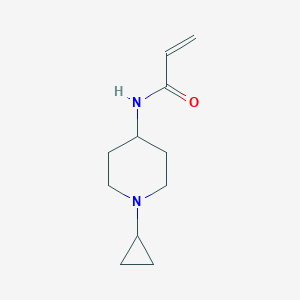![molecular formula C12H15ClN2O2 B7557958 N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide, also known as CAP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the production of inflammatory mediators such as prostaglandins.
作用機序
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide is a reversible inhibitor of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide reduces the production of prostaglandins, which are involved in inflammation and pain. N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide does not inhibit COX-1, which is an enzyme that plays a critical role in maintaining normal physiological functions such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are involved in the development of inflammation and pain. N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide is a potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of COX-2 in various biological processes. N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide is also relatively inexpensive and easy to synthesize, which makes it accessible to many researchers. However, N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide in scientific research. One direction is to investigate the role of COX-2 in the development of cancer and to explore the potential of COX-2 inhibitors such as N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide as anticancer agents. Another direction is to study the neuroprotective effects of COX-2 inhibitors such as N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide in more detail and to explore their potential as treatments for neurodegenerative disorders. Finally, there is a need to develop more potent and selective COX-2 inhibitors that can overcome the limitations of current inhibitors such as N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide.
合成法
The synthesis of N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide involves the reaction of 2-chloroacetyl chloride with 2-methyl-3-nitroaniline to yield 3-(2-chloroacetyl)amino-2-methylacetanilide. This intermediate is then reacted with propionyl chloride to yield N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide. The overall yield of the synthesis is around 50%, and the purity of the final product can be further improved by recrystallization.
科学的研究の応用
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has been extensively used in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to inhibit the production of prostaglandins in vitro and in vivo, leading to reduced inflammation and pain. N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide has been used to investigate the role of COX-2 in cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been used as a tool to study the mechanism of action of other COX-2 inhibitors.
特性
IUPAC Name |
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-11(16)14-9-5-4-6-10(8(9)2)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRTXDIYWODYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)